N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a sulfanyl group and a piperazine ring. The piperazine moiety is further functionalized with a 2-methoxyphenyl group, while the acetamide side chain includes a 3,5-dimethylphenyl substituent. This compound’s design integrates pharmacophores known for interactions with biological targets, such as serotonin or dopamine receptors, due to the piperazine and arylalkylamine motifs .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-14-19(2)16-20(15-18)28-23(31)17-33-25-24(26-8-9-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)32-3/h4-9,14-16H,10-13,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOWMRPXFOBBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C25H29N5O2S
- Molecular Weight: 463.6 g/mol
- Structure: The compound features a complex structure with a piperazine moiety and a pyrazine ring, which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various physiological processes. Research indicates that compounds with similar structures often exhibit affinity for dopamine and serotonin receptors, which play crucial roles in mood regulation and neuropsychological disorders.
Antidepressant Effects
Studies have shown that derivatives of piperazine, such as the compound , can exhibit antidepressant-like effects. For instance, compounds that target the serotonin receptor system have been linked to improvements in depressive symptoms.
Antitumor Activity
Research has highlighted the potential antitumor properties of related compounds. In vitro studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and modulating signaling pathways involved in cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Potential activity against pathogens |
Case Study 1: Antidepressant Properties
In a study examining the effects of similar piperazine derivatives on depressive behavior in animal models, significant reductions in immobility time were observed in forced swim tests when treated with compounds structurally similar to this compound. This suggests a potential mechanism involving serotonin reuptake inhibition.
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation. The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutic agents.
Research Findings
Recent advances in synthetic methodologies have allowed for the development of analogs with enhanced biological profiles. For instance, modifications to the piperazine ring have been shown to increase receptor affinity and selectivity, leading to improved therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide and related compounds from the literature:
Structural and Functional Insights
- Piperazine Modifications : The target compound’s 2-methoxyphenyl-piperazine group contrasts with the trifluoromethylphenyl-urea in compound 10m . The latter’s electron-withdrawing trifluoromethyl groups may enhance metabolic stability but reduce solubility compared to the target’s methoxy group.
- Sulfanyl vs. Sulfonamide Linkers: The pyrazine-sulfanyl bridge in the target compound differs from the sulfonamide linkage in Compound 18 .
- Aryl Substituents : The 3,5-dimethylphenyl group in the target compound offers steric bulk and moderate lipophilicity, whereas the nitro and chloro groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduce strong electron-withdrawing effects, influencing reactivity in further synthetic steps.
Notes on Methodology and Limitations
- Crystallographic Data : Structural analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ) were refined using SHELXL , indicating that similar methods could resolve the target compound’s conformation.
- Gaps in Data : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on inferred structure-activity relationships from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
